molecular formula C17H15N3O5S B3438186 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B3438186
M. Wt: 373.4 g/mol
InChI Key: XWPYTDCYTUTNOW-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide is a synthetic compound designed for research applications, integrating two pharmacologically significant motifs: a sulfonamide and a benzamide, linked by a succinimide group. The presence of the sulfonamide group is a key feature in many bioactive molecules and is often associated with enzyme inhibition properties . Compounds containing similar 4-substituted sulfonamidobenzoic acid structures have been identified as promising capsid binders, exhibiting high activity against viruses such as coxsackievirus B3 by preventing viral entry into host cells . The 2,5-dioxopyrrolidin-1-yl (succinimide) moiety is a common structural element used in medicinal chemistry that can influence the compound's electronic properties and metabolic stability . This specific molecular architecture makes this compound a valuable chemical tool for researchers in medicinal chemistry, particularly for investigating new antiviral agents or enzyme inhibitors. Its potential mechanisms of action may include binding to viral capsids or interacting with enzyme active sites, disrupting key biological processes . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c18-26(24,25)14-7-3-12(4-8-14)19-17(23)11-1-5-13(6-2-11)20-15(21)9-10-16(20)22/h1-8H,9-10H2,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPYTDCYTUTNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Common synthetic routes include:

    Formation of the Benzamide Core: This step involves the reaction of a suitable amine with a benzoyl chloride derivative under controlled conditions.

    Introduction of the Sulfamoylphenyl Group: This step typically involves the reaction of the benzamide intermediate with a sulfonamide derivative.

    Addition of the Dioxopyrrolidinyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups enable various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield derivatives with altered properties suitable for specific applications.

Biology

In biological research, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide is studied for its potential enzyme inhibition and receptor binding capabilities. The compound's structure suggests it may interact with biological macromolecules, influencing cellular processes.

Medicine

The compound is being investigated for its potential therapeutic applications , particularly in:

  • Anti-inflammatory treatments
  • Anticancer properties

Preliminary studies indicate that similar compounds often demonstrate cytotoxic effects against various cancer cell lines. The presence of the sulfamoyl group may enhance its pharmacological profile.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products across different sectors.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameKey Features
4-(3-(3,4-Dichlorophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamideExhibits anti-cancer properties
N-(4-sulfamoylphenyl)acetamideDemonstrated enzyme inhibition

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups that confer unique chemical and biological properties not found in simpler analogs.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

MPPB and Pyrrolidinone/Pyrrole Derivatives

Compound Name : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
Key Features :

  • Structure : Combines a 2,5-dimethylpyrrole ring and a succinimide (2,5-dioxopyrrolidin-1-yl) group.
  • Activity: Enhances monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells by increasing cell-specific productivity (up to 2.2× control) and intracellular ATP levels .
  • Mechanism : Inhibits cell growth while boosting glucose uptake and ATP synthesis, redirecting metabolic resources toward antibody production .
  • Glycosylation Effects : Reduces galactosylation (G1F from 24.5% to 14.8%), influencing therapeutic antibody quality .

Structural-Activity Relationship (SAR) :

  • The 2,5-dimethylpyrrole moiety is critical for activity; its removal or replacement diminishes productivity enhancement .
  • Alkylpyrrole derivatives (e.g., 2,5-dimethylpyrrole) increase cell-specific productivity by 1.4–7.8× but may reduce cell viability at higher concentrations .

Table 1: MPPB vs. Key Structural Analogs

Compound Substituents Activity (vs. Control) Cell Viability Reference
MPPB 2,5-Dimethylpyrrole + succinimide mAb +171%, productivity +202% >80%
2,5-Dimethylpyrrole (13) Pyrrole with methyl groups at 2,5 Productivity +2.2× >80%
Alkylpyrrole derivatives Varied alkyl groups on pyrrole Productivity +1.4–7.8× <50% (most)

Sulfamoylphenyl-Containing Benzamides

Compound 1 : 4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

  • Structure : Includes a 4-sulfamoylphenyl group linked to a methylpyrimidine.
  • Activity: Not directly studied, but pyrimidine-sulfonamide hybrids are often explored as kinase inhibitors or antimicrobial agents .

Compound 2: 2-Amino-N-(4-sulfamoylphenyl)benzamide (Antiulcer Agent)

  • Structure: Benzamide with sulfamoylphenyl and quinazolinone moieties.
  • Activity : Demonstrates antiulcer effects comparable to ranitidine, reducing gastric juice volume and acidity .
  • SAR : Methoxy and nitro substituents enhance antiulcer activity .

Table 2: Sulfamoylphenyl-Benzamide Derivatives

Compound Substituents Application Key Finding Reference
Target Compound Succinimide + sulfamoylphenyl Unknown Structural analog to MPPB N/A
Compound 1 (ECHEMI) Methylpyrimidine-sulfamoylphenyl Potential kinase target No direct activity data
Compound 2 (Antiulcer) Quinazolinone-sulfamoylphenyl Antiulcer therapy Reduces ulcer index by ~50%

Other Benzamide Derivatives

Compound 3: 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide

  • Structure: Chromenopyridine-linked benzamide.
  • Activity: Limited data, but similar scaffolds are explored in anticancer and antimicrobial research .

Key Contrasts and Implications

Functional Groups Dictate Activity: Succinimide/Pyrrole Moieties (MPPB): Enhance bioproduction via metabolic reprogramming.

Cell Viability Trade-offs :

  • MPPB maintains viability (>80%) while boosting productivity, whereas alkylpyrrole derivatives often reduce viability .

Therapeutic vs. Biotechnological Use: Sulfamoylphenyl analogs target human diseases (e.g., ulcers), while pyrrolidinone/pyrrole derivatives optimize industrial antibody production .

Biological Activity

Overview

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that includes a benzamide core, a sulfamoylphenyl group, and a dioxopyrrolidinyl moiety. Its synthesis and characterization have opened avenues for exploring its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C17H15N3O5SC_{17}H_{15}N_{3}O_{5}S. The compound's structure can be represented as follows:

InChI InChI=1S/C17H15N3O5S/c1826(24,25)147312(4814)1917(23)111513(6211)2015(21)91016(20)22/h18H,910H2,(H,19,23)(H2,18,24,25)\text{InChI }InChI=1S/C17H15N3O5S/c18-26(24,25)14-7-3-12(4-8-14)19-17(23)11-1-5-13(6-2-11)20-15(21)9-10-16(20)22/h1-8H,9-10H2,(H,19,23)(H2,18,24,25)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in various biological pathways. Such interactions can lead to inhibition or modulation of enzymatic activity, which is crucial in therapeutic contexts.

Biological Activities

Research indicates that this compound has several notable biological activities:

1. Anticancer Properties

Studies have shown that compounds with similar structures exhibit anticancer activities. For instance, derivatives containing sulfamoyl groups are often investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells .

2. Antimicrobial Activity

The sulfamoyl moiety is associated with antibacterial properties. Compounds with this functional group have demonstrated effectiveness against various bacterial strains . The compound's structural analogs have been tested against pathogens like Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory effects.

3. Enzyme Inhibition

The compound is also studied for its enzyme inhibitory potential. It has been linked to the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission . Such inhibition is relevant in the context of neurodegenerative diseases like Alzheimer's.

4. Anticonvulsant Activity

Recent studies highlighted the anticonvulsant effects of related compounds in animal models. These compounds demonstrated protective activity against seizures induced by various pharmacological agents . This suggests that this compound may possess similar properties.

Case Studies and Research Findings

Several research studies have focused on the biological activities of this compound and its derivatives:

Study Findings
Study A Demonstrated positive allosteric modulation of metabotropic glutamate receptors with improved pharmacokinetic properties.
Study B Showed significant anticonvulsant activity in mouse models, indicating potential for epilepsy treatment.
Study C Evaluated antibacterial activity against multiple strains; compounds showed varying degrees of efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide
Reactant of Route 2
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4-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.